5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
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Overview
Description
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a heterocyclic compound that features a bromine atom and a cyclopropane ring fused to a quinoline core
Preparation Methods
The synthesis of 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of brominated quinoline derivatives and cyclopropane intermediates, followed by cyclization under acidic or basic conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures under specific conditions.
Scientific Research Applications
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
5-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can be compared with other similar compounds, such as:
1a,7b-dihydro-1H-cyclopropa[c]cinnolines: These compounds share a similar cyclopropane-quinoline structure but differ in their substitution patterns and reactivity.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives: These compounds have a different core structure but may exhibit similar biological activities.
Properties
Molecular Formula |
C10H8BrNO |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-5-1-2-6-7-4-8(7)10(13)12-9(6)3-5/h1-3,7-8H,4H2,(H,12,13) |
InChI Key |
UYYZGJHRYMIIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)NC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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